N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)acetamide
Description
The compound N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)acetamide features a multifunctional structure:
Properties
Molecular Formula |
C23H19FN2O7S2 |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19FN2O7S2/c1-30-15-7-10-17(19(12-15)31-2)25-20(27)13-34-23-22(26-21(33-23)18-4-3-11-32-18)35(28,29)16-8-5-14(24)6-9-16/h3-12H,13H2,1-2H3,(H,25,27) |
InChI Key |
OWHHOBMHFYLDMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The process may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the furan ring: This can be done through coupling reactions.
Formation of the final amide bond: This step involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while reduction of nitro groups yields amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its unique structure may interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule but differ in critical substituents or heterocyclic cores:
Electronic and Pharmacokinetic Implications
- Sulfonyl vs. Alkyl Groups : The target compound’s 4-fluorophenyl sulfonyl group (electron-withdrawing) contrasts with the ethyl group in , which is electron-donating. Sulfonyl groups enhance binding to serine proteases (e.g., thrombin) but may reduce membrane permeability due to increased polarity .
- Furan vs.
- Triazole vs. Oxazole Cores : Triazoles (e.g., ) exhibit tautomerism, enabling dynamic hydrogen-bonding interactions, whereas oxazoles (target, ) provide rigid planar structures, favoring stacking interactions .
Q & A
Q. What are the optimal synthetic routes for preparing N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)acetamide, and how can reaction conditions be controlled to improve yield?
Methodological Answer: Synthesis typically involves multi-step reactions:
Oxazole Core Formation : React 4-fluorophenylsulfonyl chloride with furan-2-carbaldehyde under basic conditions (e.g., K₂CO₃ in DMF) to form the oxazole ring.
Thioether Linkage : Introduce the thioacetamide moiety via nucleophilic substitution using mercaptoacetic acid and a coupling agent (e.g., EDCI/HOBt).
Final Acetamide Assembly : Attach the 2,4-dimethoxyphenyl group via amide bond formation using DCC/DMAP catalysis.
Q. Key Considerations :
- Temperature control (60–80°C for oxazole cyclization) minimizes side products.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Verify substituent positions (e.g., furan protons at δ 6.5–7.5 ppm, sulfonyl group at δ 125–130 ppm for ¹³C).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₁FN₂O₆S₂: 529.0894).
- X-ray Crystallography (if crystalline): Resolve absolute configuration and bond lengths (e.g., β-angle monoclinic systems reported for analogs) .
Q. Purity Assurance :
- Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. What solvent systems are recommended for solubility testing in biological assays?
Methodological Answer:
- Primary Solvents : DMSO (for stock solutions, ≤10 mg/mL).
- Aqueous Buffers : Test solubility in PBS (pH 7.4) with 0.1% Tween-80 to mimic physiological conditions.
- Co-solvents : Ethanol or PEG-400 (up to 5% v/v) for in vitro assays to avoid precipitation .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data (e.g., antimicrobial vs. anticancer efficacy) observed for this compound?
Methodological Answer:
- Orthogonal Assays :
- Antimicrobial : Use MIC assays (e.g., against S. aureus ATCC 29213) with clinical reference drugs (e.g., ciprofloxacin).
- Anticancer : Screen in NCI-60 cell lines with ATP-based viability assays (IC₅₀ calculations).
- Mechanistic Studies :
- ROS Generation : Measure intracellular ROS levels via DCFH-DA fluorescence.
- Apoptosis Markers : Perform flow cytometry (Annexin V/PI staining) .
Q. Data Interpretation :
- Compare results with structurally similar analogs (e.g., triazole or oxadiazole derivatives) to identify substituent-dependent trends .
Q. What strategies are effective for designing enzyme inhibition assays targeting this compound’s putative biological targets (e.g., kinases or proteases)?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR2) based on structural analogs’ reported activity .
- Assay Design :
- Kinase Inhibition : Use ADP-Glo™ Kinase Assay with recombinant enzymes (ATP concentration = 10 µM).
- Protease Inhibition : Monitor fluorescence quenching of FRET substrates (e.g., caspase-3 substrate Ac-DEVD-AMC).
- Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to active sites (e.g., sulfonyl group interaction with catalytic lysine) .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Methodological Answer:
- Substituent Variation :
- Replace furan with thiophene () or adjust methoxy groups to ethoxy ().
- Biological Testing :
- Compare IC₅₀ values across analogs in standardized assays.
- Computational Modeling :
- Generate 3D-QSAR models (e.g., CoMFA) using steric/electrostatic field descriptors .
Q. Example SAR Table :
| Substituent Modification | Bioactivity Change (vs. Parent Compound) | Reference |
|---|---|---|
| Furan → Thiophene | ↑ Anticancer potency (IC₅₀ = 1.2 µM → 0.8 µM) | |
| 2,4-Dimethoxy → 3,5-Dimethoxy | ↓ Solubility in PBS |
Q. What are the recommended protocols for assessing metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Metabolism :
- Incubate with liver microsomes (human or rat) and NADPH cofactor. Monitor via LC-MS/MS for hydroxylated or demethylated metabolites.
- Forced Degradation :
- Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 40°C for 24 hours.
- Oxidative Stress : 3% H₂O₂ at room temperature.
- Stability Indicators :
- Track parent compound depletion and major degradants using validated HPLC methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
